molecular formula C21H22N2O3S B2822791 methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 933235-98-4

methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2822791
CAS No.: 933235-98-4
M. Wt: 382.48
InChI Key: CYRQJDNTLWTTKX-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core. Key structural attributes include:

  • Substituents: A 4-ethylphenyl group at position 10, a methyl group at position 9, and a sulfanylidene (C=S) group at position 11.
  • Stereoelectronic Properties: The tricyclic framework imposes rigidity, while the sulfanylidene and oxa/diaza moieties contribute to electronic diversity.

Structural elucidation of such compounds often relies on X-ray crystallography refined via the SHELX system, particularly SHELXL, which is widely used for small-molecule refinement due to its robustness and precision . A closely related structure, 1-(9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-yl)ethanone, was resolved using SHELXL, underscoring the methodology’s applicability to this class of molecules .

Properties

IUPAC Name

methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-4-13-5-8-15(9-6-13)23-20(27)22-17-12-21(23,2)26-18-10-7-14(11-16(17)18)19(24)25-3/h5-11,17H,4,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRQJDNTLWTTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[731The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethylphenyl moiety .

Scientific Research Applications

Methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The tricyclic oxa/diaza scaffold is shared among several analogs, but substituent variations critically influence physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-ethylphenyl, methyl, sulfanylidene ~443.5 (calculated) Potential kinase inhibition (inferred)
Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate Bis(4-methylphenyl), dicarboxylate ~528.5 (calculated) Photophysical studies
1-(9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-13-yl)ethanone Acetyl group at position 13 ~346.4 (reported) Crystallographic model compound
9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one Phenyl, ketone at position 11 ~323.3 (calculated) Synthetic intermediate for pyrimidinones

Key Observations :

  • The sulfanylidene group (C=S) may confer unique reactivity, such as thiol-mediated interactions, absent in ketone-bearing analogs (e.g., ).
  • Carboxylate esters (target compound and ) improve aqueous solubility relative to non-esterified derivatives.

Computational Similarity Analysis

Tanimoto Coefficient and Fingerprint-Based Comparisons

Using methods like the Tanimoto coefficient (), the target compound’s similarity to known bioactive molecules can be quantified. For example:

  • Aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) suggests that structural analogs of the target compound may exhibit epigenetic modulation.
  • MACCS/Morgan fingerprints () could identify overlap in pharmacophoric features with kinase inhibitors (e.g., gefitinib), supporting virtual screening for kinase targets .
Activity Cliffs and Dissimilarity Considerations

While the "similar property principle" () posits structural similarity correlates with bioactivity, activity cliffs—minor structural changes causing drastic activity shifts—highlight the need for cautious interpretation. For instance, replacing the sulfanylidene group with a ketone (as in ) may abolish target binding.

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